2-(tert-Butyl)quinolin-8-ol
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Overview
Description
2-(tert-Butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities and applications in various fields. The addition of a tert-butyl group at the second position of the quinoline ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with tert-butyl halides under basic conditions. One common method is the reaction of quinolin-8-ol with tert-butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Parent quinoline compound.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
2-(tert-Butyl)quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .
Comparison with Similar Compounds
Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.
2-Quinolone: Another derivative with significant applications in medicinal chemistry.
8-Hydroxyquinoline: A well-studied compound with diverse biological activities.
Uniqueness: 2-(tert-Butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification can lead to improved biological activity and better pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-tert-butylquinolin-8-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-8-7-9-5-4-6-10(15)12(9)14-11/h4-8,15H,1-3H3 |
InChI Key |
HCDYGLHOUNLEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CC=C2O)C=C1 |
Origin of Product |
United States |
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